2,6-Di-tert-butyl-4-chlorophenol
Overview
Description
2,6-Di-tert-butyl-4-chlorophenol is an organic compound with the molecular formula C14H21ClO. It is a chlorinated phenol derivative, characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a chlorine atom at the 4 position on the phenol ring. This compound is known for its stability and is used in various industrial applications due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-chlorophenol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 4 position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2,6-di-tert-butylphenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2,6-Di-tert-butylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Di-tert-butyl-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its antioxidant properties, which may have therapeutic potential in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-chlorophenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate a hydrogen atom. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed after hydrogen donation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains a methyl group instead of a chlorine atom, widely used as an antioxidant in food and cosmetics.
2,6-Di-tert-butyl-4-methoxyphenol: Contains a methoxy group, used in various chemical syntheses.
Uniqueness
2,6-Di-tert-butyl-4-chlorophenol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2,6-ditert-butyl-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMYDWPKCQDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193965 | |
Record name | 2,6-Di-tert-butyl-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-72-4 | |
Record name | 2,6-Di-tert-Butyl-4-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4096-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-di-tert-butyl-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-TERT-BUTYL-4-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5NLT427A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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